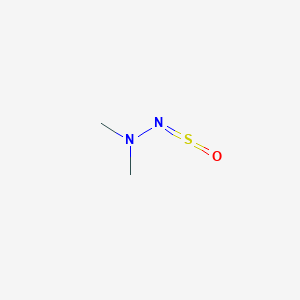
2-(3-Amino-2,4,6-triiodophenyl)valeric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-2,4,6-triiodophenyl)valeric acid is a chemical compound known for its unique structure, which includes three iodine atoms attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2,4,6-triiodophenyl)valeric acid typically involves the iodination of a phenyl ring followed by the introduction of an amino group and a valeric acid side chain. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms onto the phenyl ring. The amino group can be introduced through a nitration-reduction sequence, and the valeric acid side chain can be attached via a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-2,4,6-triiodophenyl)valeric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used to replace the iodine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of iodine atoms can produce a variety of functionalized phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-2,4,6-triiodophenyl)valeric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-2,4,6-triiodophenyl)valeric acid in diagnostic imaging involves its ability to absorb X-rays due to the presence of iodine atoms. This absorption enhances the contrast of images, allowing for better visualization of internal structures. The compound may also interact with specific biological targets, although the exact molecular pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iopanoic acid: Another iodine-containing compound used in diagnostic imaging.
3-Amino-2,4,6-triiodobenzoic acid: Similar structure but lacks the valeric acid side chain.
Uniqueness
2-(3-Amino-2,4,6-triiodophenyl)valeric acid is unique due to its specific combination of an amino group, three iodine atoms, and a valeric acid side chain.
Eigenschaften
CAS-Nummer |
23217-86-9 |
|---|---|
Molekularformel |
C11H12I3NO2 |
Molekulargewicht |
570.93 g/mol |
IUPAC-Name |
2-(3-amino-2,4,6-triiodophenyl)pentanoic acid |
InChI |
InChI=1S/C11H12I3NO2/c1-2-3-5(11(16)17)8-6(12)4-7(13)10(15)9(8)14/h4-5H,2-3,15H2,1H3,(H,16,17) |
InChI-Schlüssel |
QTPSBMKJBKPOTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)

![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)


![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)


